molecular formula C9H11N3O4 B1402796 (1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate CAS No. 716316-16-4

(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate

Cat. No.: B1402796
CAS No.: 716316-16-4
M. Wt: 225.2 g/mol
InChI Key: YCDQAVAXJSNPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate is a chemical compound that features a cyclobutyl ring substituted with a nitroimidazole moiety and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Nitroimidazole Moiety: The nitroimidazole group can be introduced via a nucleophilic substitution reaction, where a suitable imidazole derivative reacts with the cyclobutyl precursor.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the cyclobutyl ring using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to the presence of the nitroimidazole moiety, which is known for its biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced stability or reactivity.

    Chemical Biology: It serves as a probe to study biological pathways and interactions involving nitroimidazole derivatives.

Mechanism of Action

The mechanism of action of (1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate involves the interaction of the nitroimidazole moiety with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The cyclobutyl ring and acetate group may influence the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.

    Tinidazole: Another nitroimidazole with similar applications to metronidazole.

    Secnidazole: A nitroimidazole used primarily for treating bacterial vaginosis.

Uniqueness

(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate is unique due to the presence of the cyclobutyl ring, which can impart different physicochemical properties compared to other nitroimidazoles. This structural difference may lead to variations in biological activity, stability, and solubility, making it a compound of interest for further research.

Properties

IUPAC Name

[3-(4-nitroimidazol-1-yl)cyclobutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-6(13)16-8-2-7(3-8)11-4-9(10-5-11)12(14)15/h4-5,7-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDQAVAXJSNPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C1)N2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate
Reactant of Route 2
Reactant of Route 2
(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate
Reactant of Route 3
Reactant of Route 3
(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate
Reactant of Route 4
Reactant of Route 4
(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate
Reactant of Route 5
Reactant of Route 5
(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate
Reactant of Route 6
Reactant of Route 6
(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.